molecular formula C24H29NO5 B10788346 Sacubitril-d4

Sacubitril-d4

Cat. No.: B10788346
M. Wt: 415.5 g/mol
InChI Key: PYNXFZCZUAOOQC-JCZLLWNUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Sacubitril-d4 is a deuterated form of sacubitril, an antihypertensive drug used in combination with valsartan to treat heart failure. Sacubitril is a neprilysin inhibitor, which prevents the breakdown of natriuretic peptides, leading to vasodilation and reduced blood volume. The deuterated form, this compound, is used in scientific research to study the pharmacokinetics and metabolism of sacubitril.

Chemical Reactions Analysis

Types of Reactions

Sacubitril-d4 undergoes various chemical reactions, including:

    Oxidation: Conversion of alcohol groups to aldehydes or ketones.

    Reduction: Reduction of carbonyl groups to alcohols.

    Substitution: Replacement of functional groups with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like bleach and TEMPO, reducing agents like sodium borohydride, and catalysts like palladium for coupling reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of alcohol groups in this compound can lead to the formation of aldehydes or ketones .

Scientific Research Applications

Sacubitril-d4 is widely used in scientific research to study the pharmacokinetics, metabolism, and mechanism of action of sacubitril. It is used in:

Mechanism of Action

Sacubitril-d4, like sacubitril, is a prodrug that is activated to sacubitrilat by de-ethylation via esterases. Sacubitrilat inhibits the enzyme neprilysin, which is responsible for the degradation of natriuretic peptides such as atrial natriuretic peptide and brain natriuretic peptide. These peptides reduce blood volume and cause vasodilation, leading to lower blood pressure .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Sacubitril-d4 is unique due to its deuterated nature, which allows for detailed pharmacokinetic and metabolic studies. The incorporation of deuterium atoms can alter the metabolic pathways and improve the stability of the compound, making it a valuable tool in scientific research .

Properties

IUPAC Name

2,2,3,3-tetradeuterio-4-[[(2S,4R)-5-ethoxy-4-methyl-5-oxo-1-(4-phenylphenyl)pentan-2-yl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29NO5/c1-3-30-24(29)17(2)15-21(25-22(26)13-14-23(27)28)16-18-9-11-20(12-10-18)19-7-5-4-6-8-19/h4-12,17,21H,3,13-16H2,1-2H3,(H,25,26)(H,27,28)/t17-,21+/m1/s1/i13D2,14D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYNXFZCZUAOOQC-JCZLLWNUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)CC(CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C(=O)N[C@H](CC1=CC=C(C=C1)C2=CC=CC=C2)C[C@@H](C)C(=O)OCC)C([2H])([2H])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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